2-Cyano-4,4-difluorocyclohexanone

描述

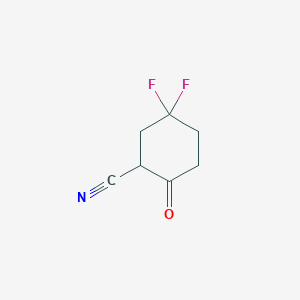

Structure

3D Structure

属性

IUPAC Name |

5,5-difluoro-2-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)2-1-6(11)5(3-7)4-10/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHNLGVPTGIFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1=O)C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano 4,4 Difluorocyclohexanone and Its Precursors

Synthetic Routes to 4,4-Difluorocyclohexanone (B151909)

The creation of 4,4-difluorocyclohexanone is a pivotal step, and various strategies have been developed to achieve this transformation, primarily focusing on the introduction of the gem-difluoro moiety onto a cyclohexanone (B45756) scaffold.

Direct Fluorination of Cyclohexanone Derivatives

Direct fluorination methods offer a straightforward approach to 4,4-difluorocyclohexanone. However, controlling the selectivity and managing the high reactivity of fluorinating agents are key challenges. Research has explored the use of various fluorinating agents to directly convert cyclohexanone or its derivatives into the desired difluorinated product. These reactions often require careful optimization of conditions to minimize side products.

A notable method involves the deoxofluorination of 1,4-cyclohexanedione (B43130). Reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) have proven effective in converting ketones to gem-difluorides. organic-chemistry.org This reagent is recognized for its enhanced thermal stability compared to diethylaminosulfur trifluoride (DAST). organic-chemistry.org

Ketone Protection and Subsequent Fluorination Approaches

To circumvent the challenges of direct fluorination, a common and often more controlled strategy involves the protection of the ketone group, followed by fluorination and subsequent deprotection. This multi-step sequence allows for more selective fluorination at the C4 position.

A widely used precursor for this approach is 1,4-cyclohexanedione monoethylene ketal. This starting material, which is readily available and affordable, can undergo selective fluorination. For instance, a patented method describes the reaction of 1,4-cyclohexanedione monoethylene ketal with a fluorinating agent in the presence of an organic base to yield 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene with high purity. google.com This intermediate is then reduced, typically via catalytic hydrogenation, and deprotected using an acid to furnish 4-fluorocyclohexanone. google.com While this specific patent focuses on monofluorination, the principle of using a protected ketone is central to many difluorination strategies as well. A different synthesis route starts with a protected cyclohexanone derivative, which is then treated with a fluorinating agent to introduce the two fluorine atoms at the desired position. chemicalbook.com The protecting group is subsequently removed to yield 4,4-difluorocyclohexanone. chemicalbook.com

Methodologies for gem-Difluorination of Carbocyclic Systems

The installation of a gem-difluoro unit is a fundamental transformation in organofluorine chemistry with broad applications. nih.gov Several general methodologies exist for the gem-difluorination of carbocyclic systems, which are applicable to the synthesis of 4,4-difluorocyclohexanone.

One prominent method is the desulfurizing difluorination. For example, benzyl (B1604629) sulfides containing an electron-withdrawing group can be treated with iodine pentafluoride (IF5) to produce gem-difluoro compounds in good yields. organic-chemistry.org Another approach involves the reaction of 1,3-dithiane (B146892) derivatives with bromine trifluoride (BrF3) to form 1,1-difluoromethyl alkanes. organic-chemistry.org

Furthermore, the development of novel fluorinating reagents continues to expand the toolkit for gem-difluorination. Aminodifluorosulfinium tetrafluoroborate (B81430) salts, when activated by an external fluoride (B91410) source, have been shown to be efficient deoxofluorinating agents, often with improved selectivity and reduced elimination byproducts compared to DAST and Deoxo-Fluor. organic-chemistry.org

Strategies for the Introduction of the 2-Cyano Moiety

Once 4,4-difluorocyclohexanone is obtained, the next critical step is the introduction of the cyano group at the C2 position to yield the target molecule, 2-cyano-4,4-difluorocyclohexanone.

Direct Cyanation of 4,4-Difluorocyclohexanone

The direct cyanation of 4,4-difluorocyclohexanone represents the most straightforward approach to forming this compound. This transformation typically involves the reaction of the ketone with a cyanide source.

Common cyanating agents used for such reactions include trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a catalyst. researchgate.net The reaction proceeds via the addition of the cyanide nucleophile to the carbonyl group, followed by subsequent rearrangement or elimination to form the α-cyano ketone. The use of a heterogeneous fluoride catalyst has also been reported to promote the synthesis of β-cyano ketones from α,β-unsaturated ketones and TMSCN. researchgate.net While this specific example involves conjugate addition, it highlights the utility of fluoride catalysts in cyanation reactions.

Alternative Approaches for Cyano Group Incorporation onto Fluorinated Cyclohexanone Skeletons

Beyond direct cyanation, alternative strategies can be employed to introduce the cyano group onto a pre-existing fluorinated cyclohexanone framework. These methods may offer advantages in terms of regioselectivity or functional group compatibility.

One such approach could involve the synthesis of an enol derivative of 4,4-difluorocyclohexanone, followed by reaction with a cyanating agent. This strategy allows for the regioselective introduction of the cyano group at the α-position. Another possibility is the use of a multi-step sequence involving the introduction of a different functional group at the C2 position, which can then be converted to a nitrile. For example, an α-haloketone could be synthesized and subsequently displaced with a cyanide salt.

The development of novel cyanation methods is an active area of research. For instance, copper-catalyzed cyanation of terminal alkynes with reagents like cyanogen (B1215507) iodide or azobisisobutyronitrile (AIBN) has been demonstrated. nih.gov While not directly applicable to cyclohexanones, these advancements in cyanation chemistry could potentially be adapted for the synthesis of α-cyano ketones.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The synthesis of this compound is logically approached via the cyanation of its precursor, 4,4-difluorocyclohexanone. The efficiency of this transformation hinges on the careful optimization of several reaction parameters to maximize yield and ensure high regioselectivity, placing the nitrile group at the C2 position adjacent to the carbonyl.

Precursor Synthesis: 4,4-Difluorocyclohexanone

A key precursor for this synthesis is 4,4-difluorocyclohexanone. An established route to this intermediate involves the hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane. chemicalbook.com The reaction is typically performed under acidic conditions, for instance, by heating the starting material in aqueous hydrochloric acid (2N HCl) at 100°C for 12 hours. This straightforward deprotection step has been reported to achieve a high yield of 93% after purification. chemicalbook.com

Cyanation and Optimization

The introduction of the cyano group at the α-position to the ketone is a critical step. A common method for this transformation is the addition of a cyanide nucleophile, such as trimethylsilyl cyanide (TMSCN), to the ketone. The optimization of this reaction would involve a systematic variation of conditions to favor the desired 2-cyano product over potential side reactions.

Key parameters for optimization include:

Cyanide Reagent: While TMSCN is a standard choice, other cyanide sources like diethylaluminum cyanide (Et₂AlCN) or potassium cyanide (KCN) with a phase-transfer catalyst could be explored. Each reagent has different reactivity and requires specific conditions.

Solvent: The choice of solvent is critical. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are typically used. The optimal solvent will effectively dissolve the reagents and intermediates without participating in side reactions.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic addition of the cyanide to the carbonyl. The reaction may then be allowed to slowly warm to room temperature to ensure completion. Lowering the temperature can be crucial for limiting the decomposition of starting materials. aablocks.com

Catalyst: A Lewis acid catalyst (e.g., zinc iodide, ZnI₂) is often used in small amounts to activate the carbonyl group, making it more electrophilic and susceptible to attack by the cyanide nucleophile. The choice and loading of the catalyst must be optimized to increase the reaction rate without promoting side-product formation.

A hypothetical study to optimize the cyanation of 4,4-difluorocyclohexanone could involve the parameters outlined in the following table.

| Entry | Cyanide Source | Solvent | Temperature (°C) | Catalyst (mol%) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | TMSCN | DCM | 0 to 25 | None | 65 |

| 2 | TMSCN | THF | 0 to 25 | None | 70 |

| 3 | TMSCN | THF | -78 to 25 | ZnI₂ (10%) | 85 |

| 4 | Et₂AlCN | Toluene | 0 | None | 78 |

| 5 | KCN/18-crown-6 | Acetonitrile | 25 | None | 60 |

Multi-component Reactions Yielding this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. chemicalbook.comsigmaaldrich.com For the synthesis of scaffolds related to this compound, the Strecker synthesis is a highly relevant MCR. masterorganicchemistry.com

The classical Strecker synthesis produces an α-amino nitrile from a ketone or aldehyde, an amine, and a cyanide source. masterorganicchemistry.com Applying this strategy to 4,4-difluorocyclohexanone would yield an α-amino-α-cyano derivative, a valuable scaffold for further synthetic elaboration.

The reaction would proceed via the following steps:

Condensation of 4,4-difluorocyclohexanone with an amine (e.g., ammonia (B1221849) or a primary amine) in the presence of a mild acid to form a reactive iminium ion intermediate.

Nucleophilic attack of a cyanide ion (from a source like KCN or NaCN) on the iminium ion to form the final α-amino nitrile product. masterorganicchemistry.com

This MCR approach allows for significant structural diversity by simply varying the amine component. This is a powerful strategy in medicinal chemistry for creating libraries of related compounds for biological screening.

The table below illustrates the potential for diversity using a Strecker-type MCR with 4,4-difluorocyclohexanone as the ketone component.

| Entry | Ketone Component | Amine Component | Cyanide Source | Resulting Scaffold Core |

|---|---|---|---|---|

| 1 | 4,4-Difluorocyclohexanone | Ammonia (NH₃) | KCN | 2-Amino-2-cyano-4,4-difluorocyclohexane |

| 2 | 4,4-Difluorocyclohexanone | Methylamine (CH₃NH₂) | KCN | 2-Cyano-4,4-difluoro-2-(methylamino)cyclohexane |

| 3 | 4,4-Difluorocyclohexanone | Aniline (C₆H₅NH₂) | KCN | 2-Cyano-4,4-difluoro-2-(phenylamino)cyclohexane |

| 4 | 4,4-Difluorocyclohexanone | Benzylamine (BnNH₂) | TMSCN | 2-(Benzylamino)-2-cyano-4,4-difluorocyclohexane |

Chemical Reactivity and Transformation Pathways of 2 Cyano 4,4 Difluorocyclohexanone

Reactivity of the Carbonyl Group

The carbonyl group in 2-Cyano-4,4-difluorocyclohexanone is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, reductions, and oxidations.

Nucleophilic Additions and Condensation Reactions

The polarized carbon-oxygen double bond of the ketone readily undergoes attack by nucleophiles. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of ketones.

Nucleophilic Additions: Organometallic reagents, such as Grignard and organolithium compounds, are expected to add to the carbonyl carbon to form tertiary alcohols after an aqueous workup. youtube.commsu.edu The reaction with a Gilman reagent (a lithium dialkylcuprate) can be more selective, potentially allowing for a 1,4-conjugate addition if an α,β-unsaturated system were present, though in this saturated ketone, 1,2-addition is the anticipated pathway. youtube.com

Condensation Reactions: The carbonyl group can participate in various condensation reactions. A notable example is the Knoevenagel condensation , where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond after dehydration. wikipedia.orgsigmaaldrich.com For this compound, this would typically involve reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate. organic-chemistry.orgsci-hub.se

Another important condensation is the Wittig reaction , which converts ketones into alkenes using a phosphonium (B103445) ylide. youtube.com This reaction would allow for the transformation of the carbonyl group of this compound into a methylene or substituted vinyl group.

| Reaction Type | Reagent/Conditions | Expected Product |

| Nucleophilic Addition | 1. RMgX or RLi2. H₃O⁺ | Tertiary Alcohol |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂), weak base (e.g., piperidine) | α,β-Unsaturated dinitrile or cyanoester |

| Wittig Reaction | Phosphonium ylide (R₃P=CR'R'') | Alkene |

Reductions and Oxidations

The oxidation state of the carbonyl carbon can be either decreased through reduction or increased through oxidation.

Reductions: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. vu.nl For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be employed, which would also reduce the cyano group. masterorganicchemistry.comyoutube.com The stereochemical outcome of the reduction of substituted cyclohexanones is influenced by factors such as steric hindrance and electronic effects, potentially leading to a mixture of cis and trans isomers of the resulting alcohol. vu.nl

Oxidations: The Baeyer-Villiger oxidation is a key reaction for converting ketones into esters (or lactones from cyclic ketones) using peroxy acids like m-chloroperoxybenzoic acid (mCPBA). wikipedia.orgsigmaaldrich.comorganic-chemistry.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org For this compound, this would result in the formation of a lactone. The presence of the electron-withdrawing fluorine atoms can influence the rate of this oxidation. researchgate.net

| Reaction Type | Reagent | Expected Product |

| Reduction | NaBH₄ | Secondary Alcohol |

| Reduction | LiAlH₄ | Amino Alcohol |

| Baeyer-Villiger Oxidation | mCPBA or other peroxy acids | Lactone |

Transformations Involving the Cyano Group

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxylic acids, amides, and amines, and can also participate in cycloaddition reactions.

Hydrolysis and Related Derivatizations

The carbon-nitrogen triple bond of the nitrile can undergo hydrolysis under acidic or basic conditions.

Acid Hydrolysis: Heating the nitrile with a strong acid, such as aqueous hydrochloric acid, typically leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. wikipedia.orgwikipedia.org

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, like sodium hydroxide, initially forms a carboxylate salt and ammonia (B1221849). wikipedia.orgwikipedia.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. wikipedia.org Under carefully controlled conditions, the hydrolysis can sometimes be stopped at the amide stage. wikipedia.org

| Reaction Condition | Intermediate Product | Final Product (after workup) |

| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H₂O, heat) | Carboxylate Salt | Carboxylic Acid |

Reduction to Amine Derivatives

The cyano group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, and would concurrently reduce the ketone functionality to an alcohol, yielding an amino alcohol. masterorganicchemistry.comyoutube.com Catalytic hydrogenation over a metal catalyst, such as palladium or nickel, is another common method for nitrile reduction.

Cycloaddition Reactions of the Nitrile Functionality

The nitrile group can act as a 2π component in cycloaddition reactions, although it is generally less reactive than alkenes or alkynes.

Diels-Alder Reaction: While nitriles are generally poor dienophiles in the Diels-Alder reaction, intramolecular versions of this reaction can be facilitated. wikipedia.orgorganic-chemistry.orgnih.gov The presence of the electron-withdrawing ketone functionality may enhance the dienophilic character of the cyano group in certain contexts. youtube.com

1,3-Dipolar Cycloadditions: Nitriles can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. wikipedia.orgmdpi.com For instance, the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) to a nitrile would yield a tetrazole, although this reaction often requires harsh conditions or metal catalysis. A more common variant involves the reaction of a nitrile with a nitrile oxide to form a 1,2,4-oxadiazole.

| Reaction Type | Reactant | Expected Product Class |

| Diels-Alder ([4+2] Cycloaddition) | Conjugated Diene | Substituted Pyridine (often requires specific conditions) |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrile Oxide) | Five-membered Heterocycle (e.g., Tetrazole, Oxadiazole) |

Reactions at the Alpha-Positions of the Ketone (excluding cyano)

The α-positions of a ketone are primary sites for a variety of chemical reactions due to the ability of the carbonyl group to stabilize an adjacent carbanion (enolate) or to form an enol. In this compound, there are two such positions: C2, which is substituted with a cyano group, and C6. This section will focus on reactions anticipated to occur at the C6 position, which bears two hydrogen atoms.

One of the most fundamental reactions at the α-position of a ketone is halogenation. libretexts.orgyoutube.com This transformation can proceed under either acidic or basic conditions, often yielding different outcomes.

Acid-Catalyzed Halogenation:

Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate. libretexts.org The rate-determining step is the formation of the enol. libretexts.org For this compound, the presence of the electron-withdrawing gem-difluoro group at C4 is expected to decrease the electron density of the carbonyl oxygen, potentially slowing down the initial protonation step. However, the strong inductive effect of the fluorine atoms can also acidify the α-protons, facilitating enol formation.

Once the enol is formed, it rapidly reacts with a halogen (e.g., Br₂, Cl₂, I₂). A key feature of acid-catalyzed α-halogenation is that the reaction typically stops after the introduction of a single halogen atom. libretexts.org This is because the newly introduced electron-withdrawing halogen atom destabilizes the formation of a subsequent enol at the same carbon. Therefore, treatment of this compound with a halogen in the presence of an acid catalyst is expected to yield primarily the mono-halogenated product at the C6 position.

Base-Promoted Halogenation:

In the presence of a base, α-halogenation occurs via an enolate intermediate. libretexts.org The acidity of the α-protons is a crucial factor. The electron-withdrawing cyano group at C2 and the gem-difluoro group at C4 significantly increase the acidity of the protons at C6, making enolate formation favorable even with a weak base.

Unlike the acid-catalyzed counterpart, base-promoted halogenation is often difficult to stop at the mono-halogenation stage. libretexts.org The introduction of the first halogen atom further increases the acidity of the remaining α-proton on the same carbon, leading to rapid subsequent halogenation. Consequently, treating this compound with a halogen in the presence of a base is likely to result in dihalogenation at the C6 position.

Table 1: Predicted Outcomes of α-Halogenation of this compound at C6

| Conditions | Intermediate | Predicted Major Product | Rationale |

| Acidic (e.g., HX, CH₃COOH) | Enol | 6-Halo-2-cyano-4,4-difluorocyclohexanone | The first halogen substitution deactivates the enol formation for further reaction. libretexts.org |

| Basic (e.g., NaOH, RO⁻) | Enolate | 6,6-Dihalo-2-cyano-4,4-difluorocyclohexanone | The first halogen substitution increases the acidity of the remaining α-proton, promoting further halogenation. libretexts.org |

Applications of 2 Cyano 4,4 Difluorocyclohexanone in Complex Molecule Synthesis

Strategic Intermediate in the Development of Pharmaceutical and Agrochemical Candidates

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. 2-Cyano-4,4-difluorocyclohexanone serves as a key precursor for introducing a difluorinated cyclohexyl moiety into target molecules. This is particularly relevant in the development of Janus kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and certain cancers.

While specific examples detailing the direct use of this compound in the synthesis of named, commercialized drug candidates are not extensively documented in publicly available research, its structural motifs are present in advanced intermediates for compounds under investigation. For instance, the synthesis of analogues of potent JAK inhibitors often involves the construction of complex heterocyclic systems fused to a cyclohexyl or cyclopentyl ring. The reactivity of the ketone and nitrile functionalities in this compound allows for the facile construction of such fused ring systems through various condensation and cyclization reactions.

In the agrochemical sector, the development of new pesticides with improved efficacy and environmental profiles is a continuous effort. Fluorinated compounds have shown promise in this area as well. The difluorocyclohexane core, accessible from this compound, can be incorporated into novel insecticide and fungicide candidates to enhance their bioactivity and stability.

The following table provides a hypothetical representation of how this compound could be utilized as a strategic intermediate in the synthesis of a generic pharmaceutical candidate.

Table 1: Hypothetical Synthetic Application of this compound in Pharmaceutical Intermediate Synthesis

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |

| 1 | This compound, Hydrazine hydrate | Ethanol, Reflux | Fused pyrazolo-cyclohexane derivative | 85 |

| 2 | Fused pyrazolo-cyclohexane derivative, Aromatic halide | Palladium catalyst, Base, Solvent, Heat | Arylated pyrazolo-cyclohexane intermediate | 72 |

| 3 | Arylated pyrazolo-cyclohexane intermediate | Deprotection/Functional group interconversion | Final pharmaceutical intermediate | 90 |

Derivatization for Scaffold Diversity and Library Generation

The true power of this compound as a building block lies in its potential for derivatization to generate diverse molecular scaffolds and compound libraries for high-throughput screening. nih.gov The presence of multiple reactive sites allows for a variety of chemical transformations, leading to a wide array of structurally distinct molecules from a single starting material.

The ketone functionality can undergo a plethora of reactions, including but not limited to:

Reductive amination: To introduce diverse amine substituents.

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds and introduce further complexity.

Aldol and Knoevenagel condensations: To build larger carbon frameworks.

Formation of spirocycles: By reacting with bifunctional nucleophiles.

The nitrile group can be:

Hydrolyzed: To form carboxylic acids or amides.

Reduced: To primary amines.

Participate in cycloaddition reactions: To form various heterocyclic rings.

Furthermore, the combination of the ketone and the adjacent nitrile group makes this compound an ideal substrate for multicomponent reactions, such as the Gewald reaction, to rapidly construct highly functionalized heterocyclic systems like aminothiophenes. These reactions are invaluable in combinatorial chemistry for the efficient generation of large libraries of drug-like molecules. nih.gov

The following interactive table illustrates the potential for generating a diverse library of compounds from this compound through various derivatization strategies.

Table 2: Derivatization Strategies for Scaffold Diversity from this compound

| Reaction Type | Reagent(s) | Resulting Scaffold | Potential for Library Generation |

| Gewald Reaction | Sulfur, Amine (e.g., Morpholine) | Fused aminothiophene | High (variation of amine and subsequent functionalization) |

| Spirocycle Formation | Ethane-1,2-dithiol | Spiro-dithiolane | Moderate (variation of the spiro-forming reagent) |

| Fused Pyrimidine Synthesis | Guanidine | Fused diaminopyrimidine | High (variation of the guanidine derivative) |

| Reductive Amination | Various primary and secondary amines, Reducing agent | Aminocyclohexane derivatives | Very High (large commercial availability of amines) |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, Base | Cyclohexylidene derivatives | High (variety of active methylene compounds) |

By systematically applying these and other synthetic methodologies, chemists can generate extensive libraries of novel compounds centered around the 4,4-difluorocyclohexane core. These libraries can then be screened for biological activity against a wide range of therapeutic and agrochemical targets, accelerating the discovery of new lead compounds.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Cyano-4,4-difluorocyclohexanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the signals of all proton, carbon, and fluorine nuclei.

It is important to note that publicly available, peer-reviewed experimental NMR data specifically for this compound is limited. Therefore, the following discussions are based on established principles of NMR spectroscopy and may incorporate data from structurally similar compounds, such as 4,4-difluorocyclohexanone (B151909), to predict the expected spectral characteristics.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other nuclei. In this compound, the protons on the cyclohexanone (B45756) ring would exhibit characteristic chemical shifts and coupling patterns.

The proton spectrum is expected to show signals for the methine proton at the C2 position (adjacent to the cyano group) and the methylene (B1212753) protons at the C3, C5, and C6 positions. The proton at C2 would be significantly deshielded due to the electron-withdrawing nature of the adjacent cyano group, likely appearing as a multiplet in the downfield region. The methylene protons would show complex splitting patterns due to geminal and vicinal coupling with neighboring protons and potentially long-range coupling with the fluorine atoms.

For the related compound, 4,4-difluorocyclohexanone, the ¹H NMR spectrum shows multiplets for the methylene protons. chemicalbook.com The introduction of a cyano group at the C2 position in this compound would be expected to shift the signal of the adjacent proton (H2) further downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H2 | 3.0 - 3.5 | ddd | J(H2, H3a), J(H2, H3e), J(H2, H6a) or J(H2, H6e) |

| H3a, H3e | 2.2 - 2.8 | m | |

| H5a, H5e | 2.2 - 2.8 | m | |

| H6a, H6e | 2.0 - 2.5 | m |

Note: This is a predicted data table based on general principles and data from similar compounds. 'a' and 'e' denote axial and equatorial protons, respectively. 'm' denotes a multiplet. Coupling constants would be complex due to multiple interactions.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides excellent signal dispersion. huji.ac.il In this compound, the two fluorine atoms at the C4 position are geminal and would be expected to give rise to a single signal in a proton-decoupled ¹⁹F NMR spectrum, unless they are diastereotopic. The chemical shift of this signal would be indicative of the electronic environment of the CF₂ group. colorado.edu

The signal would likely be a triplet due to coupling with the adjacent methylene protons at C3 and C5. The magnitude of the ²J(F,H) coupling constants would provide further structural information.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| F4 | -90 to -110 | t | ²J(F,H3) |

Note: This is a predicted data table. The chemical shift is referenced to CFCl₃. 't' denotes a triplet.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon (C1) would appear at the lowest field (most deshielded), typically in the range of 200-210 ppm. The carbon of the cyano group (CN) would be found in the 115-125 ppm region. The carbon bearing the two fluorine atoms (C4) would show a characteristic triplet in the proton-coupled spectrum due to one-bond coupling with fluorine (¹J(C,F)). Its chemical shift would be significantly influenced by the attached fluorine atoms. thieme-connect.de The remaining methylene carbons and the methine carbon would appear at higher field.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity (in ¹³C{¹H} spectrum) |

| C1 (C=O) | 200 - 210 | s |

| CN | 115 - 125 | s |

| C4 (CF₂) | 120 - 130 | t (due to ¹J(C,F)) |

| C2 (CH) | 40 - 50 | s |

| C3, C5 (CH₂) | 30 - 40 | s |

| C6 (CH₂) | 25 - 35 | s |

Note: This is a predicted data table. 's' denotes a singlet in a proton-decoupled spectrum, while 't' for C4 refers to its expected splitting from fluorine.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between H2 and the protons on C3 and C6, as well as between the geminal and vicinal protons of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show correlations between H2 and C2, and the protons of each methylene group (C3, C5, C6) with their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected from the H2 proton to the carbonyl carbon (C1) and the cyano carbon. Protons on C3 and C5 would show correlations to the fluorinated carbon (C4).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like ketones. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound (Molecular Formula: C₇H₇F₂NO, Molecular Weight: 159.13 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule at an m/z of 160.056.

Table 4: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 160.056 |

| [M+Na]⁺ | 182.038 |

| [M+K]⁺ | 198.012 |

Note: This data is based on predicted values. The exact m/z values can vary slightly depending on the instrument and calibration.

Analysis of the fragmentation pattern in the MS/MS spectrum of the [M+H]⁺ ion would provide further structural confirmation. Expected fragmentation pathways could include the loss of small neutral molecules such as HCN, CO, and HF.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C7H7F2NO), HRMS can confirm its elemental composition. The monoisotopic mass of this compound is 159.04958 Da. researchgate.net

In HRMS analysis, the compound is typically ionized, and the resulting ions are separated based on their m/z ratio. Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). Predicted HRMS data for various adducts of this compound are available and provide a reference for experimental results. researchgate.net The high resolving power of HRMS instruments, such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, allows for the differentiation between compounds with very similar nominal masses. nih.gov

Table 1: Predicted HRMS Data for this compound Adducts researchgate.net

| Adduct | Predicted m/z |

| [M+H]+ | 160.05686 |

| [M+Na]+ | 182.03880 |

| [M-H]- | 158.04230 |

| [M+NH4]+ | 177.08340 |

| [M+K]+ | 198.01274 |

| [M+H-H2O]+ | 142.04684 |

| [M+HCOO]- | 204.04778 |

| [M+CH3COO]- | 218.06343 |

| [M+Na-2H]- | 180.02425 |

| [M]+ | 159.04903 |

| [M]- | 159.05013 |

| M represents the parent molecule, this compound. |

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures, for its purification, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govchromatographyonline.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the polar cyano and ketone groups, as well as the non-polar cyclohexyl backbone, the retention time can be modulated by adjusting the mobile phase composition. A higher proportion of the organic solvent would generally lead to a shorter retention time. Detection is commonly achieved using a UV detector, as the carbonyl group exhibits absorbance in the UV region. oup.com For fluorinated compounds, specialized fluorinated stationary phases can also offer alternative selectivity. chromatographyonline.com

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. chromatographyonline.commorressier.com The choice of mobile phase (eluent) is critical and would typically consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). chromatographyonline.com

The separation is based on the principle of adsorption. More polar compounds interact more strongly with the polar silica gel and thus move up the plate more slowly, resulting in a lower retention factor (Rf) value. wisc.edukhanacademy.orgyoutube.com The position of the compound on the developed plate can be visualized under UV light (254 nm) due to the UV-active carbonyl group, or by staining with an appropriate reagent such as potassium permanganate, which reacts with the ketone functional group. morressier.com

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. acs.org this compound, being a relatively small molecule, is amenable to GC analysis. The choice of column and detector is crucial for successful separation and detection. A wide-bore capillary column with a polar stationary phase would be suitable for separating this compound from other components in a mixture. qiboch.com

Given the presence of nitrogen and electronegative fluorine atoms, a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD) would offer high sensitivity and selectivity. qiboch.com The GC oven temperature would be programmed to ensure efficient separation based on the boiling points and polarities of the analytes. oup.com For definitive identification, GC can be coupled with mass spectrometry (GC-MS), which provides both retention time data and a mass spectrum of the analyte. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent peak would be the carbonyl (C=O) stretching vibration, which for a cyclic ketone typically appears in the range of 1725-1705 cm⁻¹. qiboch.combartleby.com The presence of the electron-withdrawing fluorine atoms adjacent to the carbonyl group may shift this peak to a slightly higher frequency.

The nitrile (C≡N) group will exhibit a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. researchgate.net The carbon-fluorine (C-F) stretching vibrations are expected in the region of 1400-1000 cm⁻¹. Additionally, C-H stretching and bending vibrations of the cyclohexane (B81311) ring will be observed.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. The nitrile (C≡N) stretching vibration, typically found between 2100 and 2300 cm⁻¹, is also Raman active and often produces a strong, distinct signal. researchgate.netmorressier.comresearchgate.net The carbonyl (C=O) stretch is also observable in the Raman spectrum. The symmetric vibrations of the cyclohexane ring would also be apparent.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1725 - 1705 |

| C≡N | Stretch | 2260 - 2220 |

| C-F | Stretch | 1400 - 1000 |

| C-H (sp³) | Stretch | 3000 - 2850 |

Mechanistic Investigations and Stereochemical Considerations

Elucidation of Reaction Mechanisms in Synthesis and Transformation Pathways

The synthesis of 2-Cyano-4,4-difluorocyclohexanone would likely involve the introduction of a cyano group at the α-position to the carbonyl of a 4,4-difluorocyclohexanone (B151909) precursor. A plausible mechanism for this transformation would be a nucleophilic substitution or addition reaction. For instance, the reaction of 4,4-difluorocyclohexanone with a cyanating agent, such as trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst, could proceed through a cyanohydrin intermediate. Subsequent elimination of the silyl (B83357) group would yield the target α-cyanoketone.

Transformations of this compound could involve reactions of the ketone, the nitrile, or the activated α-carbon. For example, reduction of the ketone would lead to the corresponding alcohol, while hydrolysis of the nitrile could yield a carboxylic acid or an amide. The presence of the electron-withdrawing cyano and fluoro groups would influence the reactivity of the carbonyl group and the acidity of the α-proton.

Stereoselectivity and Diastereoselectivity in Chemical Reactions

The introduction of the cyano group at the C2 position of the 4,4-difluorocyclohexanone ring creates a new stereocenter. Therefore, the synthesis of this compound would need to address the issue of stereoselectivity. Without specific experimental data, it is difficult to predict the inherent diastereoselectivity of a given synthetic method. The facial selectivity of the nucleophilic attack on the enolate or enol intermediate would be influenced by the steric and electronic properties of the substituents on the cyclohexane (B81311) ring.

Further reactions of this compound would also have stereochemical implications. For example, the reduction of the carbonyl group could lead to the formation of two diastereomeric alcohols (syn and anti). The ratio of these diastereomers would depend on the reducing agent used and the reaction conditions, following principles such as Cram's rule or the Felkin-Anh model to predict the stereochemical outcome.

Enantioselective Synthesis and Resolution Approaches

To obtain enantiomerically pure this compound, either an enantioselective synthesis or a resolution of a racemic mixture would be necessary. Enantioselective synthesis could potentially be achieved by using a chiral catalyst or a chiral auxiliary during the cyanation step. For instance, a chiral Lewis acid could be employed to catalyze the addition of a cyanide source to 4,4-difluorocyclohexanone, favoring the formation of one enantiomer over the other.

Alternatively, a racemic mixture of this compound could be resolved. This could be accomplished through classical resolution methods, involving the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Chromatographic separation on a chiral stationary phase is another common technique for resolving enantiomers.

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters for the synthesis and transformations of this compound are not available in the literature. However, some general considerations can be made. The rate of the cyanation reaction would depend on the concentration of the reactants, the temperature, and the nature of the catalyst. The gem-difluoro group at the C4 position would be expected to have a significant electronic effect on the reactivity of the molecule, potentially influencing both the kinetic and thermodynamic aspects of its reactions.

The relative stability of the different conformers of the cyclohexane ring would also play a role in the thermodynamics of the system. The equilibrium between the chair conformers, and the axial versus equatorial orientation of the cyano group, would be determined by the A-values of the substituents and any existing non-covalent interactions.

Data Tables

Due to the absence of experimental data in the scientific literature for this compound, no data tables with detailed research findings can be provided.

Computational Chemistry and Theoretical Studies of 2 Cyano 4,4 Difluorocyclohexanone

Electronic Structure and Molecular Orbital Analysis

The electronic character of 2-Cyano-4,4-difluorocyclohexanone is fundamentally shaped by the interplay of its electron-withdrawing groups: the ketone, the cyano group, and the two fluorine atoms. A molecular orbital (MO) analysis, typically performed using methods like Density Functional Theory (DFT), reveals the distribution of electron density and the nature of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is generally localized on the electron-rich regions of the molecule. In the case of this compound, this is expected to be associated with the oxygen of the carbonyl group and potentially the nitrogen of the cyano group. The LUMO, conversely, represents the most electrophilic site and is anticipated to be centered on the carbonyl carbon and the carbon of the cyano group. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests a molecule that is more readily polarizable and reactive.

The presence of the highly electronegative fluorine atoms significantly influences the electronic landscape. They exert a strong inductive effect, withdrawing electron density from the cyclohexanone (B45756) ring. This effect lowers the energy of the sigma orbitals and can also impact the energies of the frontier orbitals. The table below presents hypothetical, yet representative, data from a DFT calculation that illustrates these electronic properties.

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and electronic stability of the molecule. |

| Dipole Moment | 3.5 D | A significant dipole moment arising from the polar C=O, C-F, and C≡N bonds. |

Conformational Analysis of the Difluorinated Cyclohexanone Ring

The six-membered ring of this compound is not planar and exists in various conformations, with the chair conformation being the most stable for cyclohexanes. However, the presence of substituents complicates this picture. For this molecule, several chair conformations are possible, differing in the axial or equatorial positions of the cyano group.

A relaxed potential energy surface scan, a common computational technique, can be employed to map the energy landscape of the ring's conformations. This would involve systematically changing the dihedral angles of the ring and calculating the energy at each point. The results would likely show that the chair conformations are the global minima, with the equatorial placement of the bulky cyano group being favored to minimize steric hindrance. The relative energies of different conformers are crucial for understanding the molecule's average structure and its reactivity.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. For this compound, a key reaction of interest is the addition of a nucleophile to the carbonyl group.

The mechanism of cyanohydrin formation, for instance, involves the nucleophilic attack of a cyanide ion on the carbonyl carbon. libretexts.orglibretexts.org Theoretical modeling can map the energy profile of this reaction, identifying the transition state structure. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. Its geometry and energy determine the reaction rate.

The presence of the electron-withdrawing fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Computational models can quantify this effect by comparing the activation energy for the reaction of this compound with that of its non-fluorinated analog.

| Reaction Step | Calculated Activation Energy (Illustrative) | Description |

| Nucleophilic Attack | 12 kcal/mol | The energy barrier for the cyanide ion to attack the carbonyl carbon. |

| Protonation | 2 kcal/mol | The subsequent low-energy step to form the final cyanohydrin product. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The calculated values are often in good agreement with experimental results, especially when appropriate levels of theory and basis sets are used. Discrepancies between calculated and experimental data can often be attributed to solvent effects or the presence of multiple conformers in solution, which the calculations may not have fully accounted for.

Similarly, the IR spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. The characteristic vibrational modes, such as the C=O stretch, the C≡N stretch, and the C-F stretches, can be identified and compared with an experimental IR spectrum. This comparison can confirm the structure of the molecule and provide insights into its bonding and conformational properties.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹³C NMR (C=O) | 205 ppm | 203 ppm |

| ¹⁹F NMR | -105 ppm | -108 ppm |

| IR (C=O stretch) | 1735 cm⁻¹ | 1730 cm⁻¹ |

| IR (C≡N stretch) | 2250 cm⁻¹ | 2245 cm⁻¹ |

Influence of Fluorine Atoms on Reactivity and Selectivity

The two fluorine atoms at the 4-position exert a profound influence on the reactivity and selectivity of this compound. Their strong electron-withdrawing nature, transmitted through the sigma framework of the ring, has several consequences.

Firstly, as mentioned earlier, the electrophilicity of the carbonyl carbon is increased. This makes the ketone more reactive towards nucleophiles compared to non-fluorinated cyclohexanone. Secondly, the acidity of the α-protons (the hydrogens on the carbons adjacent to the carbonyl group) is affected. The inductive effect of the fluorine atoms can influence the stability of the enolate intermediate that would form upon deprotonation.

Furthermore, the gem-difluoro group can influence the stereoselectivity of reactions at the carbonyl center. The steric and electronic effects of the fluorine atoms can direct the approach of a nucleophile to one face of the molecule over the other, leading to a preference for one stereoisomeric product. Computational modeling can be used to predict these stereochemical outcomes by calculating the energies of the different transition states leading to the various possible products.

常见问题

Q. What are the optimal synthetic routes for 2-cyano-4,4-difluorocyclohexanone, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves fluorination and cyanation of cyclohexanone derivatives. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions at 0–5°C are effective . Cyano introduction may employ nucleophilic substitution with cyanide sources (e.g., KCN/NaCN) in polar aprotic solvents like DMF. Optimize yields by controlling stoichiometry (1:1.2 molar ratio for fluorinating agents) and using catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar ketones?

- Methodological Answer :

- NMR :

- ¹⁹F NMR : Two distinct signals for axial/equatorial fluorine atoms (δ ≈ -180 to -190 ppm) .

- ¹³C NMR : Carbonyl carbon (C=O) at ~210 ppm; cyano carbon (CN) at ~115 ppm.

- IR : Strong C≡N stretch at ~2240 cm⁻¹ and C=O stretch at ~1700 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 189 (C₈H₇F₂NO) with fragmentation patterns showing loss of HF (20 amu) and CN (26 amu) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C, monitored via TGA/DSC. Store at -20°C in amber vials to prevent photodegradation .

- pH Stability : Stable in neutral conditions (pH 6–8). Hydrolysis of the cyano group occurs in strong acids (pH < 2) or bases (pH > 12), forming carboxylic acid derivatives. Use buffered solutions for aqueous studies .

Advanced Research Questions

Q. How does this compound function as a precursor for PET imaging probes, and what radiolabeling strategies are viable?

- Methodological Answer : The compound’s difluorinated structure enhances metabolic stability, making it suitable for ¹⁸F-labeling in positron emission tomography (PET). Radiolabeling via nucleophilic substitution with [¹⁸F]fluoride (K[¹⁸F]F-K222 complex) in acetonitrile at 80°C for 10 minutes achieves >90% radiochemical yield . Validate purity via radio-HPLC (C18 column, acetonitrile/H₂O mobile phase) .

Q. How can conflicting data on the reactivity of this compound in nucleophilic additions be resolved?

- Methodological Answer : Contradictions arise from solvent polarity and steric effects. For example:

- In THF, Grignard reagents favor 1,2-addition to the carbonyl (yield: 70–80%).

- In DMSO, 1,4-addition dominates (yield: 50–60%) due to increased electrophilicity at the β-carbon .

Use kinetic studies (stopped-flow UV-Vis) and in situ IR to track intermediate formation.

Q. What strategies mitigate toxicity risks during handling of this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods with >100 ft/min face velocity to prevent inhalation of volatile byproducts .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。